Clarithromycin Impurity G (Mixture of Z and E Isomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clarithromycin Impurity G (Mixture of Z and E Isomers) is an impurity of Clarithromycin . Clarithromycin is an antibiotic widely used in treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and Helicobacter pylori infections associated with peptic ulcers .

Synthesis Analysis

Controlling the isomeric impurity in a key raw material is critical to achieve the corresponding pure isomer-free targeted active pharmaceutical ingredient (API) in downstream processing . A scalable process for the preparation of substantially pure clarithromycin 9-(E)-oxime, with less than 1.2% of the (Z)-isomer, has been demonstrated . The process does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .Molecular Structure Analysis

The molecular formula of Clarithromycin Impurity G (Mixture of Z and E Isomers) is C39H72N2O13 . The molecular weight is 777.01 .Chemical Reactions Analysis

The pure clarithromycin 9-(E)-oxime obtained was subjected to the Beckmann rearrangement, thereby converting it into the pure 9a-lactam scaffold . Additionally, a few other impurities were identified and controlled at each stage .Physical And Chemical Properties Analysis

The density of Clarithromycin Impurity G (Mixture of Z and E Isomers) is predicted to be 1.23±0.1 g/cm3 . The boiling point is predicted to be 812.6±75.0 °C .Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Activity

Clarithromycin is known for its broad-spectrum antimicrobial activity, effective against a variety of Gram-positive and Gram-negative organisms, atypical pathogens, and some anaerobes. It demonstrates significant in vitro activity against pathogens such as Bacteroides melaninogenicus, Chlamydia pneumoniae, Chlamydia trachomatis, Mycobacterium chelonae subspecies--chelonae and--abscessus, Mycobacterium leprae, Mycobacterium marinum, Mycobacterium avium complex, Legionella spp., and, when combined with its 14-hydroxy metabolite, against Haemophilus influenzae. Clarithromycin's antimicrobial activity is believed to be enhanced by the formation of the active 14-hydroxy metabolite in vivo (Peters & Clissold, 1992).

Pharmacokinetic Properties

Clarithromycin has a superior pharmacokinetic profile compared to erythromycin, which facilitates twice-daily administration, potentially increasing compliance among outpatients. The drug and its active metabolite are found in higher concentrations in respiratory tract tissues and fluids than in plasma, enhancing its effectiveness in treating respiratory infections (Langtry & Brogden, 1997).

Treatment of Respiratory Tract Infections

Clarithromycin has been confirmed to be clinically effective in treating infections of the lower and upper respiratory tracts, including those associated with atypical pathogens. It has been found as effective as erythromycin and other appropriate drugs like beta-lactams in some infections. Notably, it shows promise in treating immunocompromised patients infected with pathogens like M. avium complex and M. chelonae sp. Initial trials indicate that clarithromycin, alone or in combination with other antimicrobials, can be effective in eradicating or ameliorating these infections (Peters & Clissold, 1992).

Quality Control and Analytical Techniques

Quality assurance and control are crucial in pharmaceutical industries, and clarithromycin's quality is often assessed through various analytical methods. Techniques for the quantitative determination of clarithromycin in pharmaceutical formulations and biological samples are essential for maintaining drug quality and ensuring safety in drug therapy (Sherazi et al., 2019).

Environmental Impact and Removal Techniques

Given the clinical importance of clarithromycin and the rise in resistance among pathogenic bacteria, these antibiotics have been extensively researched for their occurrence in different wastewater and the removal of these drugs. Techniques such as membrane separation, activated carbon adsorption, advanced oxidation processes, biodegradation, and disinfection are used for the removal of macrolides like clarithromycin from wastewater treatment processes (Abbasi & Ahmadi, 2021).

Direcciones Futuras

The fine-tuned process was successfully upscaled to a multikilogram scale, enabling the large-scale manufacturing of potential APIs derived from this scaffold . This could significantly ease the further development of compounds derived from them, since the orientation of an oxime defines the regioisomer content in the lactam obtained after a Beckmann rearrangement .

Propiedades

Número CAS |

107216-09-1 |

|---|---|

Nombre del producto |

Clarithromycin Impurity G (Mixture of Z and E Isomers) |

Fórmula molecular |

C39H72N2O13 |

Peso molecular |

777.01 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

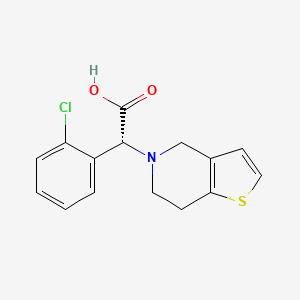

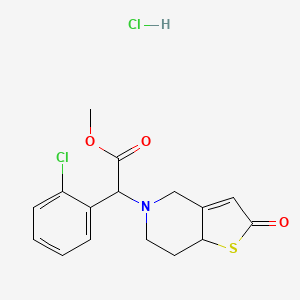

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)